

Application Notes and Protocols for Migration and Invasion Assays with BMS-777607

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Compound of Interest

Compound Name: BMS-770767

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Abstract

These application notes provide a detailed protocol for assessing the inhibitory effect of BMS-777607 on cancer cell migration and invasion. BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including c-Met, Axl, Ron, and Tyro3.[1][2] These RTKs are frequently implicated in promoting tumor cell dissemination, a critical step in cancer metastasis.[3][4][5] The following protocols for wound-healing migration assays and Matrigel-based invasion assays are optimized for evaluating the efficacy of BMS-777607 in a laboratory setting. Additionally, this document outlines the key signaling pathways affected by BMS-777607 that are involved in cell motility and invasion.

Introduction

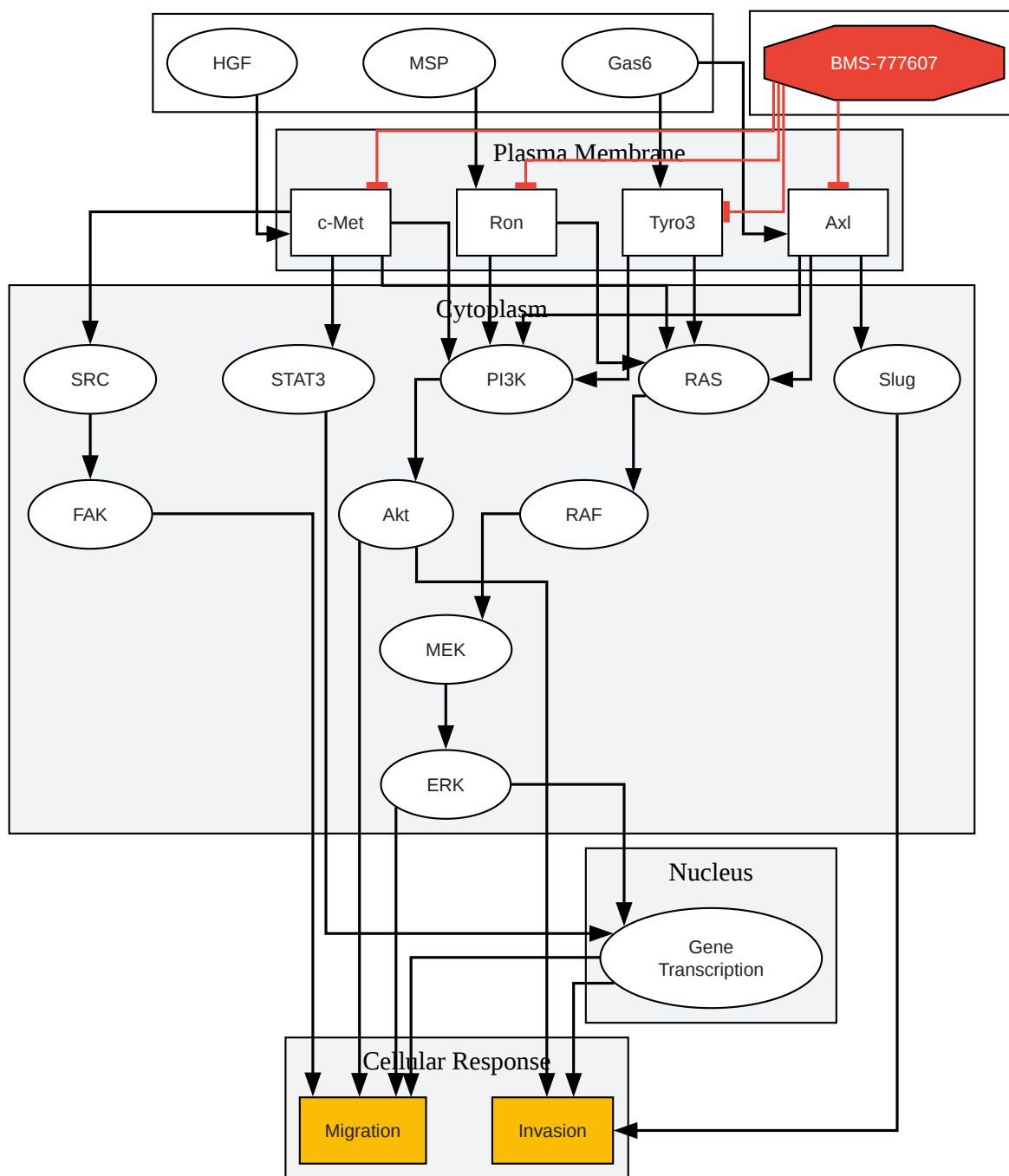
Cancer metastasis is a complex process and the primary cause of mortality in cancer patients. Cell migration and invasion are fundamental to the metastatic cascade, allowing cancer cells to move from the primary tumor, intravasate into blood or lymphatic vessels, and extravasate to form secondary tumors at distant sites. Several receptor tyrosine kinases (RTKs) are key drivers of these processes. BMS-777607 is a multi-targeted kinase inhibitor with high affinity for c-Met, Axl, Ron, and Tyro3.[1][2] By inhibiting these kinases, BMS-777607 has been shown to effectively suppress cancer cell migration and invasion.[1][6][7]

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways that promote cell scattering, migration, and invasion.^{[2][4]} Similarly, the TAM (Tyro3, Axl, Mer) family of RTKs, particularly Axl, and the Ron receptor are also critically involved in promoting cell motility and invasion in various cancers.^{[5][8]} BMS-777607's ability to simultaneously inhibit these key drivers of metastasis makes it a promising agent for anti-cancer therapy.

These application notes provide standardized protocols for two common in vitro methods to assess cell migration and invasion: the wound-healing (scratch) assay and the Boyden chamber (Transwell) invasion assay. The protocols are designed to be adaptable to various adherent cancer cell lines and include recommendations for optimal BMS-777607 concentrations based on published data.

Signaling Pathways

BMS-777607 exerts its inhibitory effects on cell migration and invasion by blocking the signaling cascades initiated by c-Met, Axl, Ron, and Tyro3. The primary downstream pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways converge on the regulation of the cytoskeleton, cell-matrix adhesions, and the expression of genes involved in cell motility.



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Caption: BMS-777607 inhibits c-Met, Axl, Ron, and Tyro3 signaling pathways.

Data Presentation

The following tables summarize the inhibitory concentrations of BMS-777607 on various kinases and cellular processes, as reported in the literature.

Table 1: Inhibitory Activity of BMS-777607 against Target Kinases

Target Kinase	IC50 (nM)
c-Met	3.9[1][2]
Axl	1.1[1][2]
Ron	1.8[1][2]
Tyro3	4.3[1][2]

Table 2: Effective Concentrations of BMS-777607 in Cellular Assays

Assay	Cell Line	IC50 or Effective Concentration	Reference
c-Met Autophosphorylation	GTL-16	20 nM[1][2]	[1][2]
HGF-stimulated c-Met Autophosphorylation	PC-3, DU145	< 1 nM[1][2]	[1][2]
Cell Migration	PC-3, DU145	< 0.1 μ M[1][6]	[1][6]
Cell Invasion	PC-3, DU145	< 0.1 μ M[1][6]	[1][6]
Cell Scattering	PC-3, DU145	Almost complete inhibition at 0.5 μ M[1][6]	[1][6]

Experimental Protocols

Protocol 1: Wound-Healing (Scratch) Migration Assay

This assay provides a straightforward method to assess cell migration.

Materials:

- Adherent cancer cell line of interest
- Complete cell culture medium
- Serum-free cell culture medium
- BMS-777607 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- 6-well or 12-well tissue culture plates
- 200 μ L pipette tips
- Microscope with a camera

Workflow:



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Caption: Workflow for the wound-healing migration assay.

Procedure:

- **Cell Seeding:** Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
- **Serum Starvation (Optional but Recommended):** Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that the closure of the scratch is primarily due to migration.
- **Creating the Wound:** Using a sterile 200 μ L pipette tip, make a straight scratch across the center of the cell monolayer.

- **Washing:** Gently wash the wells twice with PBS to remove any detached cells.
- **Treatment:** Add fresh serum-free medium containing the desired concentrations of BMS-777607. A vehicle control (DMSO) should be included. For studies involving a chemoattractant, such as HGF, it should be added to the medium at this step. A typical concentration for HGF is 25 ng/mL.[\[7\]](#)
- **Image Acquisition (Time 0):** Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the images to ensure the same field is captured at later time points.
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours, or until significant closure is observed in the control wells.
- **Image Acquisition (Final Time Point):** After the incubation period, capture images of the same marked fields as at Time 0.
- **Data Analysis:** Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [(Area at Time 0 - Area at Final Time) / Area at Time 0] x 100

Protocol 2: Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

- Adherent cancer cell line of interest
- Complete cell culture medium
- Serum-free cell culture medium
- BMS-777607 (stock solution in DMSO)
- Chemoattractant (e.g., complete medium with 10% FBS or serum-free medium with a specific growth factor like HGF)

- Matrigel Basement Membrane Matrix
- 24-well Transwell inserts (8 μ m pore size)
- Cotton swabs
- Methanol
- Crystal Violet staining solution
- Microscope

Workflow:



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Caption: Workflow for the Transwell invasion assay.

Procedure:

- **Matrigel Coating:** Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor will depend on the cell type and should be optimized, but a 1:3 to 1:5 dilution is a good starting point). Add 50-100 μ L of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 4 hours to allow for polymerization.
- **Cell Preparation:** While the Matrigel is polymerizing, harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration. Cells should have been serum-starved for 12-24 hours prior to the assay.
- **Cell Seeding:** Remove any excess medium from the rehydrated Matrigel. Seed 5×10^4 to 1×10^5 cells in 200 μ L of serum-free medium containing the desired concentrations of BMS-777607 or vehicle control into the upper chamber of the Transwell inserts.

- **Setting up the Chemoattractant Gradient:** In the lower chamber of the 24-well plate, add 600-800 μ L of complete medium (containing 10% FBS) or serum-free medium supplemented with a chemoattractant (e.g., 25 ng/mL HGF).
- **Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours. The incubation time should be optimized for the specific cell line.
- **Removal of Non-Invasive Cells:** After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel from the top surface of the membrane.
- **Fixation and Staining:** Fix the invasive cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. After fixation, stain the cells with 0.5% Crystal Violet solution for 20 minutes.
- **Washing and Drying:** Gently wash the inserts with water to remove excess stain and allow them to air dry.
- **Imaging and Quantification:** Using a microscope, count the number of stained, invasive cells on the underside of the membrane in several random fields of view. The average number of cells per field can then be used to compare the different treatment conditions. Alternatively, the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Conclusion

The protocols described in these application notes provide robust methods for evaluating the anti-migratory and anti-invasive properties of BMS-777607. By targeting key RTKs such as c-Met and Axl, BMS-777607 effectively inhibits the downstream signaling pathways that are crucial for cancer cell motility. These assays are valuable tools for pre-clinical drug development and for further elucidating the mechanisms of cancer metastasis. Proper optimization of cell numbers, incubation times, and inhibitor concentrations will be necessary for each specific cell line to ensure reliable and reproducible results.

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